(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-methoxy-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(12-2)9(11)6-5-8-4-3-7-13-8/h3-7H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJSAZOPMSKSHV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CO1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CO1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide typically involves the reaction of furan-2-carbaldehyde with N-methoxy-N-methylprop-2-enamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enamide linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The enamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide involves its interaction with specific molecular targets. The furan ring and enamide structure allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features
The target compound’s acrylamide core, furan-2-yl substituent, and N-methoxy-N-methyl group distinguish it from related structures. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Weinreb Amide Utility: The target compound’s N-methoxy-N-methyl group stabilizes enolates, enabling controlled ketone synthesis, unlike LabMol-70 (a chalcone) or Schiff bases, which are bioactive .
- Substituent Effects : The furan-2-yl group is common across analogs, but additional substituents (e.g., sulfonamide in , p-tolyl in PAM-2) dictate biological targeting.
Physical Properties
Table 2: Physical Property Comparison
Insights :
- The target compound’s solubility is influenced by the polar Weinreb group, whereas chalcones (e.g., LabMol-70) exhibit lower solubility due to hydrophobic substituents.
Key Findings :
Reactivity and Stability
- Weinreb Amide Stability : The N-methoxy-N-methyl group prevents over-reduction or nucleophilic degradation, enhancing utility in multi-step syntheses .
- Chalcones and Schiff Bases : More reactive due to α,β-unsaturated ketones (chalcones) or imine groups (Schiff bases), enabling participation in Michael additions or metal coordination .
Biological Activity
The compound (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide is an organic molecule with the molecular formula and a molecular weight of 181.19 g/mol. It features a furan ring, a methoxy group, and a methyl group attached to a prop-2-enamide backbone. This unique structural arrangement suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring that may enhance bioactivity due to its electron-rich nature. |
| Methoxy Group | Contributes to solubility and may influence interactions with biological targets. |
| Prop-2-enamide Backbone | Provides reactivity through the double bond, allowing for interactions with enzymes and receptors. |
Biological Activities
Preliminary studies indicate that This compound may exhibit various biological activities:
-
Anticancer Properties :
- Compounds with similar enamide structures have shown antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- The compound may interact with specific enzymes involved in cancer progression, which is critical for evaluating its therapeutic potential.
-
Anti-inflammatory Effects :
- The presence of the furan and methoxy groups may enhance the compound's ability to modulate inflammatory pathways, although specific pathways remain under investigation.
-
Antimicrobial Activity :
- Initial studies suggest that related compounds demonstrate antimicrobial properties, indicating that this compound could also possess similar effects.
The exact mechanism of action for This compound is still being elucidated. However, it is hypothesized that the compound may:
- Bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Undergo metabolic transformations that could activate or deactivate its biological activity.
Case Studies and Research Findings
Research on compounds structurally similar to This compound has provided insights into its potential biological activities:
-
Antiproliferative Effects :
- In vitro studies have demonstrated that enamides can inhibit the growth of cancer cell lines, suggesting that this compound may share similar properties.
-
Inflammation Modulation :
- Studies on related compounds indicate their effectiveness in reducing inflammation markers in cell cultures, which supports further investigation into this compound's anti-inflammatory capabilities.
-
Antimicrobial Testing :
- Compounds with furan rings have shown promise against various bacterial strains, highlighting the need for further testing of this compound against clinically relevant pathogens.
Q & A
Q. What are the standard synthetic protocols for preparing (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide?
The synthesis typically involves a multi-step approach:
Aldol Condensation : React furfural with an appropriate ketone or ester to form the α,β-unsaturated carbonyl intermediate.
Amidation : Introduce the N-methoxy-N-methyl group via nucleophilic acyl substitution using methoxy-methylamine or a reactive derivative (e.g., Weinreb amide formation).
Stereochemical Control : Optimize reaction conditions (e.g., solvent, temperature, catalysts) to favor the (2E)-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-configuration) .
Key Considerations : Use anhydrous conditions for amidation to prevent hydrolysis. Monitor reaction progress via TLC or HPLC.
Q. What spectroscopic methods are most reliable for characterizing this compound?
A combination of techniques is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify furan protons (δ 6.3–7.5 ppm), enamide protons (δ 6.5–7.2 ppm, J = 15–16 Hz for trans), and N-methoxy-N-methyl groups (δ 3.0–3.3 ppm for CH₃, δ 3.6–3.8 ppm for OCH₃) .
- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and furan/quaternary carbons.
- IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and C-O (furan) at ~1015 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. How can researchers assess the compound’s solubility and stability for biological assays?
- Solubility Screening : Test in DMSO (primary solvent), followed by dilution in PBS or cell culture media. Use nephelometry to detect precipitation.
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC.
- Thermal Stability : Store at 4°C, –20°C, and room temperature; monitor over 7–30 days .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature).
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) or organocatalysts for enantiomeric excess.
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation .
Example Optimization Table :
| Variable | Tested Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Solvent | THF, DCM, EtOH | THF | +25% yield |
| Temperature (°C) | 0, 25, 50 | 25 | No side products |
| Catalyst (mol%) | 0, 5, 10 | 5 | 95% E-selectivity |
Q. What computational strategies can predict biological targets or metabolic pathways?
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against HDACs or kinase targets, leveraging structural analogs (e.g., HDAC inhibitors in ).
- ADMET Prediction : Employ SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and toxicity.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
Q. How should researchers resolve contradictions between in vitro and cellular activity data?
Q. What crystallographic methods are suitable for determining its 3D structure?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine using SHELXL (for small molecules) with Olex2 GUI .
- Key Parameters :
Data Analysis and Validation
Q. How can researchers validate purity and detect trace impurities?
- HPLC-MS : Use a C18 column (ACN/water gradient) with MS detection to identify impurities >0.1%.
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- NMR Purity : Integrate proton signals; absence of extraneous peaks indicates >95% purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
